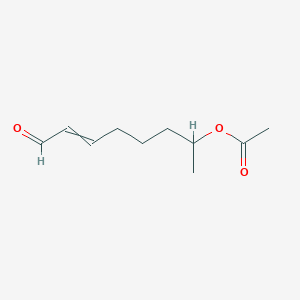
2',3'-Dideoxycytidine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxycytidine diphosphate is a nucleoside analog that has been studied for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. It is a derivative of cytidine, where the hydroxyl groups at the 2’ and 3’ positions on the ribose sugar are replaced by hydrogen atoms, resulting in a compound that can inhibit viral replication by terminating DNA chain elongation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine diphosphate typically involves the phosphorylation of 2’,3’-Dideoxycytidine. This can be achieved through a series of chemical reactions that introduce the diphosphate group. One common method involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine diphosphate may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes multiple purification steps such as crystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxycytidine diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further studies.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
2’,3’-Dideoxycytidine diphosphate has several scientific research applications:
Mécanisme D'action
2’,3’-Dideoxycytidine diphosphate exerts its effects by being phosphorylated to its active triphosphate form within cells. This active metabolite acts as a substrate for HIV reverse transcriptase, incorporating into viral DNA and terminating chain elongation due to the absence of the 3’ hydroxyl group. This mechanism effectively inhibits viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral research.
Didanosine: A nucleoside analog with similar antiviral properties.
Uniqueness
2’,3’-Dideoxycytidine diphosphate is unique in its specific inhibition of HIV reverse transcriptase and its ability to terminate DNA chain elongation. Its structural modifications make it particularly effective in preventing viral replication, distinguishing it from other nucleoside analogs .
Propriétés
Numéro CAS |
104086-75-1 |
|---|---|
Formule moléculaire |
C9H15N3O9P2 |
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1 |
Clé InChI |
FVSQWXITYSICAK-XPUUQOCRSA-N |
SMILES isomérique |
C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canonique |
C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


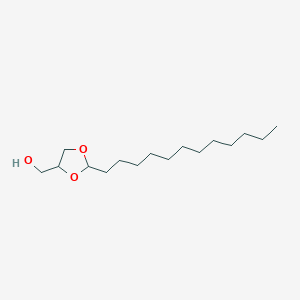
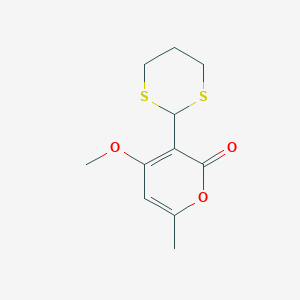
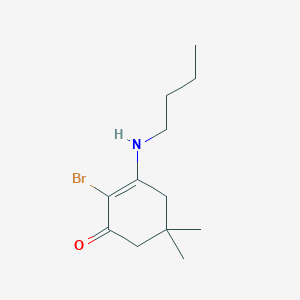

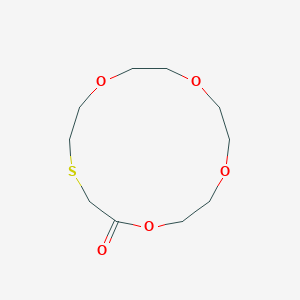


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

